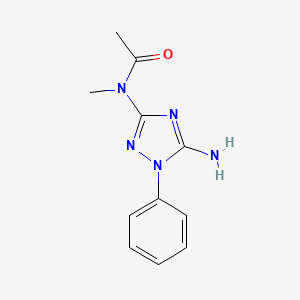
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide, also known as AMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. AMT is a triazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide is not fully understood, but it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has also been reported to inhibit the reuptake of serotonin, dopamine, and norepinephrine, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been reported to have various biochemical and physiological effects, including the modulation of serotonin receptor signaling, the inhibition of monoamine reuptake, and the induction of oxidative stress. These effects may contribute to its potential therapeutic benefits in various disease states.
Advantages and Limitations for Lab Experiments
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the study of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in various disease states, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide in combination with other drugs may provide new avenues for the treatment of complex diseases.
Synthesis Methods
The synthesis of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide can be achieved using different methods, including the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid with N-methylacetamide in the presence of a coupling agent. Another method involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxylic acid hydrazide with N-methylacetamide in the presence of a coupling agent. Both methods have been reported to yield high purity and good yields of N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide.
Scientific Research Applications
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been used in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been studied as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. In pharmacology, N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been used as a tool compound to study the mechanism of action of various drugs, including antipsychotics and antidepressants. In neuroscience, N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide has been used to study the role of serotonin receptors in the regulation of mood and behavior.
properties
IUPAC Name |
N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-8(17)15(2)11-13-10(12)16(14-11)9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVOGQYFJXVRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=NN(C(=N1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)




![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)
![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)
![1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)

![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)